molecular formula C14H20N2O7 B017086 Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate CAS No. 127020-34-2

Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate

Cat. No. B017086
CAS RN: 127020-34-2
M. Wt: 328.32 g/mol
InChI Key: LNWHIXXRYOGJFG-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate (E2A2EP) is an organic compound belonging to the class of acetamides. It is a white solid with a molecular weight of 272.34 g/mol and a melting point of 78-80 °C. E2A2EP is a versatile building block for the synthesis of various pharmaceuticals and other compounds of interest. It has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s a product specifically designed for research applications in this field . Its solubility in common organic solvents like acetone and ethanol makes it a versatile reagent for protein extraction and purification processes.

Organic Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It’s particularly useful in the catalytic protodeboronation of pinacol boronic esters, which is a critical step in the formal anti-Markovnikov hydromethylation of alkenes . This process is valuable for creating novel organic compounds with potential applications in drug development and materials science.

Cancer Research

The compound has shown potential in anti-cancer studies, particularly against gastric cancer. Research indicates that it can be used to test the efficacy of new therapeutic agents on human gastric cancer cells, providing a pathway for the development of new anti-cancer drugs .

Drug Synthesis

Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate is a candidate for the synthesis of various drugs. Its role in the total synthesis of complex molecules like δ-®-coniceine and indolizidine 209B, which are alkaloids with potential pharmacological activities, is of particular interest .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in the qualitative and quantitative analysis of chemical substances. Its well-defined physical and chemical properties, such as molecular weight and solubility, make it suitable for use in chromatography and spectrometry .

Biochemistry

In biochemistry, the compound finds application in the study of biochemical processes and substances at the molecular level. It can be used in enzymatic reactions and as a precursor for synthesizing biomolecules that mimic natural compounds .

Crystallography

The compound’s ability to form crystals makes it valuable in crystallography, where it can be used to determine the three-dimensional structures of organic and inorganic compounds. This is crucial for understanding the function and interaction of molecules .

Medicinal Chemistry

Lastly, in medicinal chemistry, this compound is used to design and synthesize new pharmaceutical agents. Its structural complexity allows for the exploration of new drug candidates with unique modes of action against various diseases .

properties

IUPAC Name

diethyl 2-acetamido-2-[(5-methyl-3-oxo-1,2-oxazol-4-yl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O7/c1-5-21-12(19)14(15-9(4)17,13(20)22-6-2)7-10-8(3)23-16-11(10)18/h5-7H2,1-4H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWHIXXRYOGJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(ONC1=O)C)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560867
Record name Diethyl acetamido[(5-methyl-3-oxo-2,3-dihydro-1,2-oxazol-4-yl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127020-34-2
Record name Diethyl acetamido[(5-methyl-3-oxo-2,3-dihydro-1,2-oxazol-4-yl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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